
2-Acetyl-1H-pyrimidin-6-one;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Acetyl-1H-pyrimidin-6-one;hydrobromide” is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidin-2(1H)-ones can be achieved through a green and simple ‘one-pot’ electrochemical off–on approach. This method does not require any catalyst, oxidant, or toxic reagent. The desired products are obtained in moderate to good yields after the stepwise ‘one-pot’ reaction .Molecular Structure Analysis
The molecular formula of “this compound” is C6H7BrN2O2 . It has a complexity of 240, a rotatable bond count of 1, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .Chemical Reactions Analysis
Pyrimidin-2(1H)-ones can be synthesized through a stepwise ‘one-pot’ reaction. The results of control experiments and cyclic voltammetry indicated that the electrooxidation of DHPMs might proceed via a two-step process losing two-electrons and two-protons by absorption control with radical intermediates .Aplicaciones Científicas De Investigación
2-Acetyl-1H-pyrimidin-6-one;hydrobromide has numerous applications in scientific research. It is commonly used as a starting material in the synthesis of various pharmaceuticals such as barbiturates, antihistamines, and diuretics. Additionally, it is used in the synthesis of agrochemicals such as herbicides and insecticides. The compound has also been used as a reagent in analytical chemistry for the detection of various analytes.
Mecanismo De Acción
Target of Action
The primary targets of 2-Acetyl-1H-pyrimidin-6-one;hydrobromide, a pyrimidine derivative, are certain vital inflammatory mediators . These include prostaglandin E2 , inducible nitric oxide synthase , tumor necrosis factor-α , nuclear factor κB , leukotrienes , and some interleukins . These targets play a crucial role in the body’s inflammatory response .
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a reduction of the inflammatory response
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation . By inhibiting key inflammatory mediators, it disrupts the normal progression of the inflammatory response . The downstream effects of this disruption include a reduction in inflammation and associated symptoms .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve a reduction in inflammation . By inhibiting key inflammatory mediators, the compound can reduce inflammation and associated symptoms .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Acetyl-1H-pyrimidin-6-one;hydrobromide in lab experiments is its low toxicity. It is relatively safe to handle and has a low risk of causing harm to researchers. Additionally, it is readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its sedative effect, which can interfere with experimental results. Researchers must take this into account when designing experiments involving this compound.
Direcciones Futuras
There are numerous future directions for the use of 2-Acetyl-1H-pyrimidin-6-one;hydrobromide in scientific research. One potential application is in the development of new pharmaceuticals. Researchers can use this compound as a starting material to synthesize novel compounds with enhanced therapeutic properties. Additionally, the compound could be used in the development of new herbicides and insecticides. Finally, researchers could explore the compound's potential as an analytical reagent for the detection of various analytes.
Conclusion:
This compound is a versatile compound with numerous applications in scientific research. Its low toxicity, availability, and ease of synthesis make it an attractive starting material for the synthesis of various organic compounds. While its mechanism of action is not fully understood, studies have shown that it has a range of biochemical and physiological effects. Moving forward, researchers should continue to explore the potential applications of this compound in various fields.
Métodos De Síntesis
The synthesis of 2-Acetyl-1H-pyrimidin-6-one;hydrobromide involves the reaction of malonic acid with urea in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield 2-Acetyl-1H-pyrimidin-6-one. The hydrobromide salt is obtained by reacting the compound with hydrobromic acid. This synthesis method has been extensively studied and optimized for large-scale production.
Propiedades
IUPAC Name |
2-acetyl-1H-pyrimidin-6-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.BrH/c1-4(9)6-7-3-2-5(10)8-6;/h2-3H,1H3,(H,7,8,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGQHFAMFQVGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=O)N1.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2910987.png)
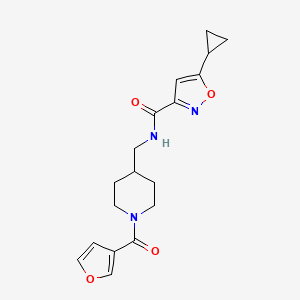
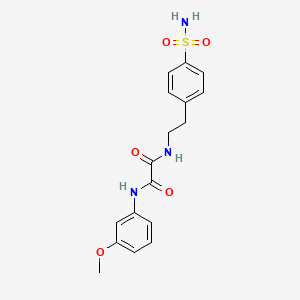
![3-(1,3-benzodioxol-5-yl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2910994.png)
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2910995.png)
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2910996.png)


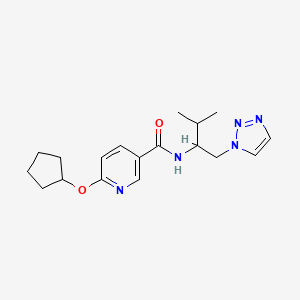
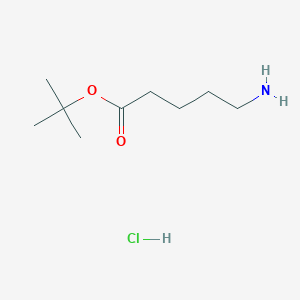

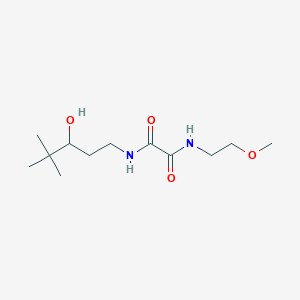
![3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2911006.png)
![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/no-structure.png)
